molecular formula C19H13FN4OS B2503455 (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 369392-70-1

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2503455
CAS No.: 369392-70-1
M. Wt: 364.4
InChI Key: PEMJRXNKKOIWPD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the vinyl group and its subsequent attachment to the benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyano and thiazole groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    (E)-4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide distinguishes it from similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a unique and valuable molecule for various applications.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMJRXNKKOIWPD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.